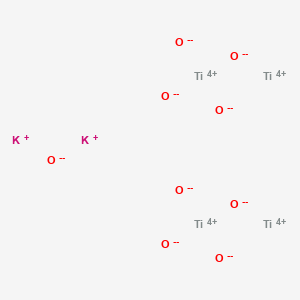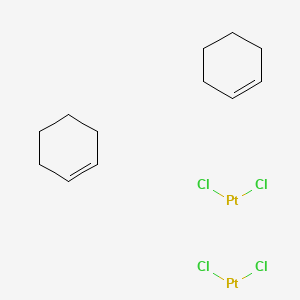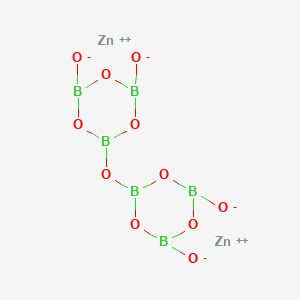
ZINC borate,technical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc borate is a white crystalline powder that is commonly used as a flame retardant and smoke suppressant in various industries. It is a chemical compound that consists of zinc oxide, boric oxide, and water molecules. Zinc borate has gained popularity due to its low toxicity and high efficiency as a flame retardant.
Applications De Recherche Scientifique
Zinc borate has been extensively studied for its flame retardant and smoke suppressant properties. It is widely used in the plastic, rubber, and textile industries to prevent fires and reduce smoke emissions. Zinc borate has also been studied for its antimicrobial properties and its potential use in biomedical applications.
Mécanisme D'action
Zinc borate acts as a flame retardant by releasing water molecules when exposed to heat. The water molecules absorb heat and prevent the material from catching fire. Zinc borate also forms a protective layer on the surface of the material, which further reduces the risk of fire. In addition, zinc borate has been shown to inhibit the release of toxic gases during combustion, making it an effective smoke suppressant.
Biochemical and Physiological Effects:
Zinc borate has low toxicity and is considered safe for use in various industries. It is not known to have any significant biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc borate is a relatively inexpensive and efficient flame retardant and smoke suppressant. It is easy to handle and can be incorporated into various materials. However, zinc borate has some limitations in lab experiments. It is hygroscopic and can absorb moisture from the air, which can affect its performance. It also has a limited solubility in water, which can make it difficult to incorporate into aqueous solutions.
Orientations Futures
There are several future directions for the study of zinc borate. One area of research is the development of new synthesis methods that can improve the efficiency and purity of zinc borate. Another area of research is the investigation of the antimicrobial properties of zinc borate and its potential use in biomedical applications. Additionally, there is a need for further studies on the environmental impact of zinc borate and its potential toxicity to aquatic organisms.
Méthodes De Synthèse
Zinc borate can be synthesized through various methods, including the reaction between zinc oxide and boric acid or borax. The most common method is the reaction between zinc oxide and boric acid in the presence of water. The reaction results in the formation of zinc borate and water molecules. The chemical equation for the reaction is as follows:
ZnO + 2H3BO3 + 3H2O → ZnB2O4·3.5H2O
Propriétés
IUPAC Name |
dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6O11.2Zn/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6;;/q-4;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCNPXVSIROURX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OB2OB(OB(O2)[O-])[O-])[O-])[O-].[Zn+2].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6O11Zn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721381 |
Source


|
| Record name | Dizinc 6,6'-oxydi(2,4-boroxindiolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC borate,technical | |
CAS RN |
12280-01-2 |
Source


|
| Record name | Dizinc 6,6'-oxydi(2,4-boroxindiolate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

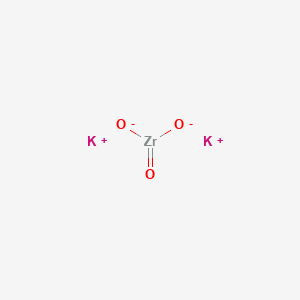

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

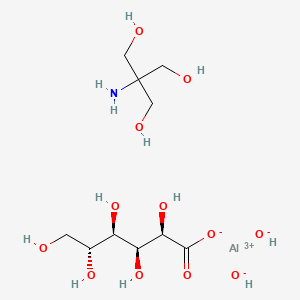
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
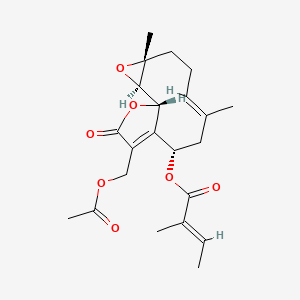


![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
